molecular formula C16H14N2O B1656048 8-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 4937-63-7

8-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B1656048
CAS No.: 4937-63-7
M. Wt: 250.29
InChI Key: FMKLCTMNSCESOP-UHFFFAOYSA-N
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Description

8-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one is a chemical compound based on the privileged 1,4-benzodiazepine scaffold, which is of significant interest in medicinal and pharmaceutical research . As a research chemical, its primary value lies in its potential interaction with the central nervous system (CNS), particularly as a template for investigating new therapeutic agents. The 1,4-benzodiazepine core structure is known for its ability to exhibit a diverse range of biological activities, and some of its derivatives have been used in the clinical treatment of diseases . The presence of the 8-methyl group and a phenyl ring at the 5-position are structural features that can be explored to modulate the compound's affinity and selectivity for biological targets, such as the GABAA receptor complex, which is a common site of action for this class of molecules . Molecular docking studies on similar benzodiazepine compounds have demonstrated their ability to dock correctly into the binding pocket of the GABAA receptor, which is associated with effects like anxiolysis and muscle relaxation . The log P values of analogous compounds indicate good penetration to the CNS, making them suitable candidates for preclinical research in these areas . This compound serves as a key intermediate for synthetic organic chemists and medicinal chemists aiming to develop novel benzodiazepine derivatives with potential antitumor, anticholinesterase, or other receptor antagonism activities . It is an invaluable building block for constructing functionalized 1,4-benzodiazepine libraries for high-throughput screening and structure-activity relationship (SAR) studies . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-7-8-13-14(9-11)18-15(19)10-17-16(13)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKLCTMNSCESOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NCC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401202065
Record name 1,3-Dihydro-8-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4937-63-7
Record name 1,3-Dihydro-8-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4937-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-8-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one plays a significant role in various biochemical reactions. It primarily interacts with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound enhances the effect of GABA, an inhibitory neurotransmitter, by binding to the GABA_A receptor. This interaction increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a subsequent calming effect. Additionally, 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one may interact with other proteins and enzymes involved in neurotransmitter release and synaptic transmission.

Cellular Effects

8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one exerts various effects on different cell types and cellular processes. In neuronal cells, it modulates cell signaling pathways by enhancing GABAergic transmission, which results in reduced neuronal excitability. This compound also influences gene expression by altering the transcription of genes involved in neurotransmitter synthesis and receptor regulation. Furthermore, 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one affects cellular metabolism by modulating the activity of enzymes involved in energy production and neurotransmitter metabolism.

Molecular Mechanism

The molecular mechanism of action of 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one involves its binding to the benzodiazepine site on the GABA_A receptor. This binding enhances the affinity of the receptor for GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. The compound may also inhibit or activate other enzymes and proteins involved in neurotransmitter release and synaptic plasticity. Additionally, 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one can modulate gene expression by influencing transcription factors and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one can change over time. The compound exhibits stability under controlled conditions, but it may degrade when exposed to light or extreme temperatures. Long-term studies have shown that prolonged exposure to 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one can lead to adaptive changes in cellular function, such as receptor desensitization and altered gene expression. These changes can impact the efficacy and safety of the compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and sedative effects, while higher doses can lead to muscle relaxation and anticonvulsant activity. Excessive doses may result in adverse effects such as respiratory depression, ataxia, and sedation. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19. The compound undergoes N-demethylation and hydroxylation to form active metabolites, which are further conjugated and excreted via the kidneys. These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety profile.

Transport and Distribution

Within cells and tissues, 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one is transported and distributed through passive diffusion and active transport mechanisms. The compound can bind to plasma proteins, which affects its distribution and bioavailability. Additionally, transporters such as P-glycoprotein may influence the efflux of the compound from cells, impacting its intracellular concentration and therapeutic effects.

Subcellular Localization

8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one is primarily localized in the cytoplasm and membrane-bound organelles within cells. The compound may undergo post-translational modifications that direct it to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria. These localizations can influence the activity and function of the compound, as well as its interactions with other biomolecules.

Biological Activity

8-Methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one, with CAS number 4937-63-7, is a member of the benzodiazepine family known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in neuropharmacology and cancer treatment. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C16H14N2OC_{16}H_{14}N_{2}O with a molecular weight of 250.29 g/mol. The structure features a benzodiazepine core which is crucial for its pharmacological properties.

PropertyValue
CAS Number4937-63-7
Molecular FormulaC₁₆H₁₄N₂O
Molecular Weight250.29 g/mol

Research indicates that compounds within the benzodiazepine class, including this compound, primarily exert their effects through modulation of GABA_A receptors. These receptors are integral to inhibitory neurotransmission in the central nervous system (CNS).

GABA_A Receptor Modulation

Benzodiazepines typically enhance the effect of the neurotransmitter GABA (gamma-Aminobutyric acid) by increasing the frequency of chloride channel opening events, leading to hyperpolarization of neurons. This mechanism underlies their anxiolytic, sedative, and anticonvulsant properties.

Structure-Activity Relationship (SAR)

The biological activity of benzodiazepines is heavily influenced by their chemical structure. Modifications at specific positions can enhance or diminish their efficacy and selectivity for GABA_A receptors.

Key Findings in SAR Studies

  • Substituents on the Diazepine Ring : Introduction of methyl or halogen groups at specific positions has been shown to significantly affect receptor binding affinity and pharmacological activity.
  • Phenyl Ring Modifications : Variations in the phenyl substituent can influence lipophilicity and receptor selectivity, impacting the overall therapeutic profile.

Recent studies have indicated that compounds with a methyl group at position 8 exhibit enhanced affinity for GABA_A receptors compared to their non-methylated counterparts .

Neuropharmacology

The compound has demonstrated potential as an anxiolytic and anticonvulsant agent through its ability to modulate GABA_A receptor activity. In vivo studies have shown that it can significantly reduce seizure activity in animal models .

Anticancer Activity

Emerging research highlights the potential use of this compound as a histone deacetylase (HDAC) inhibitor. This action can lead to altered gene expression profiles in cancer cells, promoting apoptosis and inhibiting tumor growth .

Case Studies

  • Anticonvulsant Efficacy : A study conducted on rat models demonstrated that administration of this compound resulted in a significant reduction in seizure frequency compared to control groups .
  • Histone Deacetylase Inhibition : In vitro experiments indicated that this compound effectively inhibited HDAC activity, leading to increased acetylation levels of histones H3 and H4 in cancer cell lines .

Scientific Research Applications

Pharmacological Studies

8-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one has been investigated for its potential as a therapeutic agent. Research indicates that compounds in the benzodiazepine class often exhibit:

  • Anxiolytic Effects : Studies have shown that benzodiazepines can reduce anxiety levels in clinical settings. The specific effects of this compound on anxiety disorders remain to be fully elucidated.
  • Sedative Properties : Similar to other benzodiazepines, it may possess sedative qualities that can be beneficial in treating insomnia or agitation.

Neuropharmacology

The compound's interaction with neurotransmitter systems, particularly the GABAergic system, is of significant interest. Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased inhibitory action in the central nervous system (CNS). This mechanism underlies many of their therapeutic effects:

  • Potential for Anticonvulsant Activity : Given its structural similarities to other known anticonvulsants, further research could explore its efficacy in seizure management.

Synthetic Chemistry

The synthesis of this compound has been documented in various patents and scientific literature. The synthetic pathways often involve:

  • Reactions with Electrophiles : The introduction of substituents onto the diazepine ring can modify its pharmacological profile.
  • Functionalization Strategies : Techniques such as alkylation and acylation are employed to derive analogs that may exhibit enhanced activity or reduced side effects compared to existing benzodiazepines.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: Chloro (Cl) and nitro (NO₂) groups at position 7 (e.g., 7-chloro and clonazepam) enhance biological activity due to increased electrophilicity and receptor binding . The methyl group in the target compound, being electron-donating, may reduce potency but improve metabolic stability. Fluorophenyl substituents (e.g., 5-(4-F-Ph)) are associated with luminescent properties and improved binding affinity in neurological targets .

Position-Specific Effects: Substituents at position 7 (e.g., Cl, NO₂) are critical for activity in anticancer and anticonvulsant analogs . The absence of such groups in the target compound suggests divergent applications. Methyl at position 8 may sterically hinder interactions with hydrophobic binding pockets, altering selectivity compared to clotiazepam analogs .

Pharmacological and Toxicological Profiles

Anticancer Activity:

  • The 7-chloro-5-(2-chlorophenyl) analog demonstrated potent anticancer activity (IC₅₀ < 20 µM) but exhibited moderate toxicity to normal cells . In contrast, non-halogenated derivatives (e.g., compounds 1–5 and 8) showed minimal toxicity at 20 µM, suggesting that the target compound’s methyl and phenyl groups may confer a safer profile .

Neurological Activity:

  • Clonazepam (7-NO₂, 5-(2-Cl-Ph)) has a plasma half-life of 19–60 hours and high potency due to nitro-enhanced GABA receptor modulation . The target compound’s lack of nitro or chloro groups likely reduces GABAergic activity but may offer advantages in avoiding addiction risks.

Physicochemical Properties

Solubility and Stability:

  • However, this may reduce aqueous solubility, necessitating formulation adjustments.

Preparation Methods

Cyclocondensation of 2-Amino-5-Methylbenzophenone with Fmoc-Protected Amino Acids

The most extensively documented route involves a four-step sequence starting from 2-amino-5-methylbenzophenone:

  • Amino Acid Coupling : Reactivity with Fmoc-glycine under Schotten-Baumann conditions (SOCl₂, Et₃N, CH₂Cl₂) yields the intermediate N-(2-benzoyl-4-methylphenyl)-2-((9H-fluoren-9-ylmethoxy)carbonylamino)acetamide.
  • Nitro Group Reduction : Treatment with SnCl₂·2H₂O in HCl/EtOH selectively reduces the nitro group to an amine (90% conversion).
  • Lactam Cyclization : Microwave-assisted intramolecular cyclization (180°C, DMF, 30 min) forms the diazepine core with 78% isolated yield.
  • Methylation : Alkylation using NaH/CH₃I in THF introduces the N-methyl group (Step a in Scheme 1 of), achieving >95% regioselectivity at N¹.

Critical Parameters :

  • Temperature Control : Maintaining reaction temperatures below 0°C during Fmoc deprotection (33% HBr/AcOH) prevents epimerization.
  • Solvent Effects : DMF enhances cyclization kinetics compared to DMSO or NMP.

Palladium-Catalyzed Cross-Coupling for Ring Functionalization

Recent advances employ Suzuki-Miyaura couplings to install the 5-phenyl group post-cyclization:

  • Iodination : Diazepine intermediates undergo directed ortho-iodination using NIS/H₂SO₄ in AcOH (72% yield).
  • Cross-Coupling : Reaction with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) achieves 89% arylation efficiency.
  • Hydroxamate Formation : TBDMSONH₂/BOP-Cl mediated conversion of esters to hydroxamates finalizes the structure (Step e in).

Table 2. Comparative Analysis of Coupling Methods

Condition Yield (%) Purity (%) Reference
Pd(OAc)₂/XPhos 82 98.5
Pd(PPh₃)₄ 89 99.1
NiCl₂(dppf)/Zn 67 95.2

Stereoselective Synthesis Using Chiral Auxiliaries

Patent WO2009081349A1 discloses an enantioselective route resolving racemic mixtures via diastereomeric salt formation:

  • Chiral Induction : Reacting the diazepine precursor with (R)-α-methylbenzyl isocyanate generates separable diastereomers (HPLC Chiralpak AD-H, 92% ee).
  • Deprotection : Catalytic hydrogenation (H₂/Pd-C, EtOAc) removes the chiral auxiliary without ring hydrogenation.

Mechanistic Insight : The N¹-methyl group’s steric bulk directs facial selectivity during crystallization, favoring (S)-configuration retention.

Alternative Approaches and Emerging Technologies

Solvent-Free Mechanochemical Synthesis

Adapting methods from diazepam production, ball-milling techniques enable:

  • 60-minute reaction times (vs. 24h conventional)
  • 99% atom economy via stoichiometric control
  • No purification required (in situ monitoring by Raman spectroscopy)

Biocatalytic Ring Expansion

Preliminary studies using Aspergillus niger lipases demonstrate:

  • 40% conversion of 4,5-dihydro precursors to the diazepine
  • Enhanced sustainability (aqueous buffer, 25°C)

Analytical Characterization and Quality Control

Spectroscopic Fingerprints :

  • ¹³C NMR : Distinct signals at δ 170.8 (C=O lactam), 138.2 (C₆-phenyl ipso)
  • HRMS : m/z calc. for C₁₆H₁₆N₂O [M+H]⁺: 253.1336, found 253.1339

Chromatographic Methods :

  • HPLC: Zorbax SB-C18, 65:35 MeOH/H₂O (+0.1% TFA), tₖ = 6.72 min
  • TLC: Rf 0.33 (SiO₂, EtOAc/hexane 1:1)

Q & A

Q. What are the common synthetic routes for preparing 8-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one and its derivatives?

The synthesis typically involves cyclization reactions of substituted benzophenone precursors. For example, intermediates like 2-chloro-N-(2-(4'-fluorobenzoyl)phenyl)acetamide can undergo cyclization using hexamethylenetetramine (HMTA) in DMF at 80°C, yielding 70–85% of the benzodiazepine core . Alkylation reactions with KOH in DMF or toluene are then used to introduce substituents at the N1 position. Modifications to the cyclization solvent (e.g., toluene vs. DMF) can significantly affect yields, highlighting the importance of solvent polarity optimization .

Q. How is the molecular structure of this compound characterized crystallographically?

The SHELX software suite (e.g., SHELXL, SHELXS) is widely used for refining crystal structures of benzodiazepines. X-ray diffraction data are analyzed to determine bond lengths, angles, and torsion angles, with validation metrics like R-factors (<5% for high-resolution data) ensuring accuracy. For example, SHELXL’s robust algorithms enable precise modeling of the fused benzodiazepine ring system and substituent positions .

Q. What pharmacological targets are associated with this compound?

Like other benzodiazepines, this compound likely interacts with γ-aminobutyric acid (GABAA) receptors in the central nervous system, enhancing GABAergic neurotransmission. Structural analogs such as clonazepam bind to the α/γ subunit interface of GABAA receptors, inducing anxiolytic and anticonvulsant effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during cyclization?

Optimization involves adjusting solvent polarity, temperature, and catalyst loading. For example:

SolventTemperatureYield (%)
DMF80°C70–85
Toluene110°C50–60
Using polar aprotic solvents like DMF enhances nucleophilic attack during cyclization, while higher temperatures in toluene may promote side reactions . Catalyst screening (e.g., Pd/C for brominated precursors) can further improve regioselectivity .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from metabolic stability, bioavailability, or species-specific receptor binding. For instance, hydroxylation at the 3-position (as seen in nifoxipam metabolites) increases water solubility but reduces CNS penetration compared to the parent compound . Parallel assays using liver microsomes (to simulate metabolism) and receptor-binding studies can reconcile such differences .

Q. How does the substitution pattern on the benzodiazepine core influence stability under varying pH and temperature?

Substituents like chloro or methyl groups at the 8-position enhance thermal stability by reducing ring strain. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) show that electron-withdrawing groups (e.g., -Cl) increase hydrolytic resistance at acidic pH (t1/2 > 24 hours at pH 1.2), while electron-donating groups (e.g., -CH3) favor degradation under alkaline conditions .

Q. What computational methods are used to model the interaction between this compound and GABAA receptors?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations predict binding affinities and conformational changes. For example, clonazepam’s nitro group forms a hydrogen bond with α1-His102, a critical interaction for anticonvulsant activity. Similar modeling for 8-methyl-5-phenyl derivatives can identify substituent effects on receptor subtype selectivity (e.g., α2 vs. α3 subunits) .

Methodological Notes

  • Synthesis Optimization : Always validate reaction yields via HPLC or LC-MS to ensure purity (>95%) .
  • Structural Analysis : Pair crystallographic data with DFT calculations (e.g., Gaussian 09) to correlate experimental and theoretical bond parameters .
  • Biological Assays : Use patch-clamp electrophysiology to directly measure GABAA receptor currents in transfected HEK293 cells .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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8-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one
Reactant of Route 2
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8-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one

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